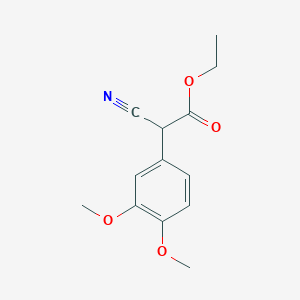
琥珀酸二乙酯-2,2,3,3-d4
描述
科学研究应用
Diethyl succinate-2,2,3,3-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Used in metabolic studies to trace the fate of succinate in biological systems.
Medicine: Investigated for its potential therapeutic effects in modulating mitochondrial function and reducing inflammation.
Industry: Used in the production of polymers, dyes, and pigments
作用机制
Target of Action
Diethyl succinate-2,2,3,3-d4 is a derivative of succinic acid, which is a key intermediate in the tricarboxylic acid (TCA) cycle . The primary targets of this compound are likely to be the enzymes involved in the TCA cycle, which plays a central role in cellular metabolism .
Mode of Action
The compound is used at physiological pH and crosses biological membranes, incorporating into cells in tissue culture . It is metabolized by the TCA cycle
Biochemical Pathways
As a derivative of succinic acid, Diethyl succinate-2,2,3,3-d4 is likely to be involved in the TCA cycle . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into ATP and carbon dioxide.
Pharmacokinetics
Its metabolism would occur via the TCA cycle , and excretion would likely be through the renal system.
Result of Action
Given its involvement in the tca cycle, it can be inferred that it plays a role in energy production and cellular respiration .
Action Environment
The action of Diethyl succinate-2,2,3,3-d4 can be influenced by various environmental factors. For instance, the pH of the environment can affect its ability to cross biological membranes . Additionally, the presence of other metabolites and enzymes can impact its metabolism and overall efficacy.
生化分析
Biochemical Properties
Diethyl succinate-2,2,3,3-d4 plays a significant role in various biochemical reactions. It is involved in the tricarboxylic acid (TCA) cycle, where it acts as a substrate for succinate dehydrogenase, an enzyme that catalyzes the oxidation of succinate to fumarate . This interaction is crucial for the production of ATP through oxidative phosphorylation. Additionally, Diethyl succinate-2,2,3,3-d4 can participate in esterification reactions, forming intermediates that are essential for synthesizing other biochemical compounds .
Cellular Effects
Diethyl succinate-2,2,3,3-d4 influences various cellular processes. It has been shown to modulate microglial polarization and activation by reducing mitochondrial fission and cellular reactive oxygen species (ROS) production . This compound helps prevent the conversion of microglia into the pro-inflammatory M1 phenotype, thereby exerting a protective role in cellular function . Furthermore, Diethyl succinate-2,2,3,3-d4 impacts cell signaling pathways and gene expression, contributing to the regulation of cellular metabolism .
Molecular Mechanism
At the molecular level, Diethyl succinate-2,2,3,3-d4 exerts its effects through several mechanisms. It binds to succinate dehydrogenase in the TCA cycle, facilitating the conversion of succinate to fumarate . This binding interaction is essential for maintaining the flow of electrons through the mitochondrial electron transport chain, ultimately leading to ATP production . Additionally, Diethyl succinate-2,2,3,3-d4 can inhibit mitochondrial fission, reducing ROS production and preventing cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diethyl succinate-2,2,3,3-d4 can change over time. The compound is relatively stable, but its degradation can occur under certain conditions . Long-term studies have shown that Diethyl succinate-2,2,3,3-d4 maintains its protective effects on cellular function, reducing mitochondrial fission and ROS production over extended periods . The stability and efficacy of the compound may vary depending on the experimental conditions and storage .
Dosage Effects in Animal Models
The effects of Diethyl succinate-2,2,3,3-d4 vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cellular metabolism and reduce inflammation . At higher doses, Diethyl succinate-2,2,3,3-d4 may exhibit toxic effects, including increased ROS production and cellular damage . It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing potential adverse effects .
Metabolic Pathways
Diethyl succinate-2,2,3,3-d4 is involved in several metabolic pathways, primarily the TCA cycle . It interacts with succinate dehydrogenase, facilitating the conversion of succinate to fumarate . This interaction is vital for maintaining the metabolic flux and ensuring the efficient production of ATP . Additionally, Diethyl succinate-2,2,3,3-d4 can influence other metabolic pathways by modulating the levels of various metabolites .
Transport and Distribution
Within cells and tissues, Diethyl succinate-2,2,3,3-d4 is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of Diethyl succinate-2,2,3,3-d4 within cells is crucial for its biochemical activity and effectiveness in modulating cellular processes .
Subcellular Localization
Diethyl succinate-2,2,3,3-d4 is primarily localized within the mitochondria, where it exerts its effects on cellular metabolism . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the mitochondria, ensuring its proper function . This subcellular localization is essential for Diethyl succinate-2,2,3,3-d4 to effectively participate in the TCA cycle and regulate mitochondrial activity .
准备方法
Synthetic Routes and Reaction Conditions
Diethyl succinate-2,2,3,3-d4 can be synthesized through the esterification of succinic acid with ethanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, diethyl succinate-2,2,3,3-d4 is produced by the esterification of deuterated succinic acid with ethanol. The process involves the use of large-scale reactors and continuous distillation to achieve high purity and yield .
化学反应分析
Types of Reactions
Diethyl succinate-2,2,3,3-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form succinic acid derivatives.
Reduction: It can be reduced to form butanediol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted succinates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products Formed
Oxidation: Succinic acid derivatives.
Reduction: Butanediol derivatives.
Substitution: Substituted succinates.
相似化合物的比较
Similar Compounds
Dimethyl succinate-2,2,3,3-d4: Similar in structure but with methyl groups instead of ethyl groups.
Diethyl 2,3-diisobutylsuccinate: Used as a stereoregulating component in titanium-magnesium catalysts
Uniqueness
Diethyl succinate-2,2,3,3-d4 is unique due to its deuterium labeling, which makes it valuable in tracing studies and metabolic research. Its ability to modulate mitochondrial function and reduce inflammation also sets it apart from other succinate derivatives .
属性
IUPAC Name |
diethyl 2,2,3,3-tetradeuteriobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-6H2,1-2H3/i5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMROQRQHGEIOW-NZLXMSDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)OCC)C([2H])([2H])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482623 | |
| Record name | Diethyl succinate-2,2,3,3-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52089-62-0 | |
| Record name | Diethyl succinate-2,2,3,3-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 52089-62-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



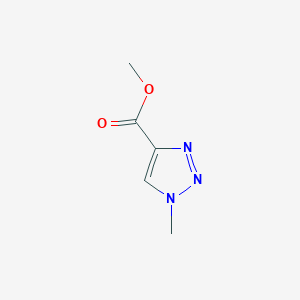




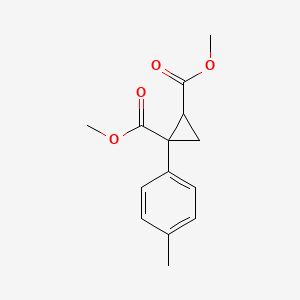
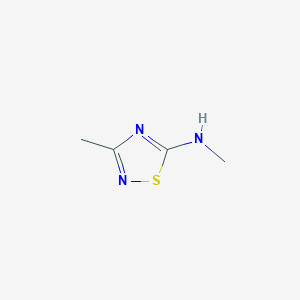
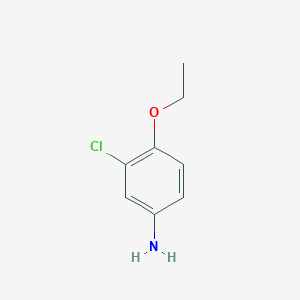
![7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B1601610.png)

